molecular formula C30H24Cl2O6P2Pd B6297302 [2-[2-[bis(furan-2-yl)phosphanyl]-6-methoxyphenyl]-3-methoxyphenyl]-bis(furan-2-yl)phosphane;palladium(2+);dichloride CAS No. 1338245-54-7

[2-[2-[bis(furan-2-yl)phosphanyl]-6-methoxyphenyl]-3-methoxyphenyl]-bis(furan-2-yl)phosphane;palladium(2+);dichloride

Cat. No.: B6297302
CAS No.: 1338245-54-7
M. Wt: 719.8 g/mol
InChI Key: BMAYXCQGBAXDRD-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This palladium(II) dichloride complex features a bis-phosphine ligand system with furan-2-yl and methoxyphenyl substituents. The ligand architecture combines electron-rich furyl groups and methoxy donors, which likely enhance the electron density at the palladium center, influencing its catalytic behavior. While direct studies on this specific compound are absent in the provided evidence, structurally analogous palladium-phosphine complexes are well-documented in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings . The methoxy groups may improve solubility in polar solvents, while the furyl substituents could modulate steric and electronic properties compared to traditional triphenylphosphine-based catalysts .

Properties

IUPAC Name

[2-[2-[bis(furan-2-yl)phosphanyl]-6-methoxyphenyl]-3-methoxyphenyl]-bis(furan-2-yl)phosphane;palladium(2+);dichloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24O6P2.2ClH.Pd/c1-31-21-9-3-11-23(37(25-13-5-17-33-25)26-14-6-18-34-26)29(21)30-22(32-2)10-4-12-24(30)38(27-15-7-19-35-27)28-16-8-20-36-28;;;/h3-20H,1-2H3;2*1H;/q;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMAYXCQGBAXDRD-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)P(C2=CC=CO2)C3=CC=CO3)C4=C(C=CC=C4P(C5=CC=CO5)C6=CC=CO6)OC.[Cl-].[Cl-].[Pd+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24Cl2O6P2Pd
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

719.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Lithiation and Phosphorus Electrophile Addition

The ligand’s core structure derives from a dimethoxyphenyl backbone functionalized with bis(furan-2-yl)phosphanyl groups. A validated approach involves lithiation of brominated methoxyphenyl intermediates followed by reaction with chlorophosphines. For example:

  • Lithiation : 2-Bromo-1,3-dimethoxybenzene is treated with n-butyllithium in anhydrous diethyl ether at 0°C to generate the aryl lithium species.

  • Phosphorylation : Addition of bis(furan-2-yl)phosphorus trichloride (PCl(furan)₂) to the lithiated intermediate yields the bisphosphine ligand after quenching and purification.

Key Parameters :

  • Solvent : Diethyl ether or THF for lithiation.

  • Temperature : 0°C to room temperature.

  • Purification : Recrystallization from dichloromethane/hexanes (1:2) at −20°C.

Alternative Phosphine Synthesis Routes

In cases where PCl(furan)₂ is unavailable, a stepwise substitution may be employed:

  • React PCl₃ with furan-2-ylmagnesium bromide to form P(furan)₂Cl.

  • Subsequent reaction with lithiated dimethoxyphenyl derivatives completes the ligand.

Yield Optimization :

  • Excess furan Grignard reagent (3–5 equivalents) ensures complete substitution.

  • Anhydrous conditions prevent hydrolysis of intermediates.

Palladium Complexation

Direct Reaction with Palladium Dichloride

The ligand is combined with PdCl₂ in a coordinating solvent to form the target complex. A method adapted from bis-triphenylphosphine palladium synthesis involves:

  • Dissolution of PdCl₂ : PdCl₂ is dissolved in hydrochloric acid (12N) at 60°C.

  • Ligand Addition : The bisphosphine ligand in ethanol is added dropwise under ultrasound irradiation (60–70°C).

  • Isolation : Cooling the mixture precipitates the complex, which is filtered, washed with 50% ethanol, and vacuum-dried.

Reaction Conditions :

  • Molar Ratio : PdCl₂:ligand = 1:1 (adjusted for ligand denticity).

  • Solvent : Ethanol or methanol.

  • Time : 0.5–2 hours under ultrasound.

Reductive Methods for Palladium(0) Intermediates

While the target is a Pd(II) complex, some protocols first generate Pd(0) species for subsequent oxidation. For example:

  • Reduce Pd(II) precursors (e.g., Pd(OAc)₂) with isopropanol and a base (e.g., K₂CO₃) to form Pd(0).

  • Oxidative addition of Cl₂ reintroduces Pd(II), followed by ligand coordination.

Advantages :

  • Avoids insoluble PdCl₂ starting material.

  • Enhances reactivity for bulky ligands.

Optimization and Challenges

Solvent and Temperature Effects

ParameterEffect on YieldSource
Ethanol 78%
Methanol 65%
Ultrasound (60°C) 85%
Conventional Heating 70%

Ultrasound significantly improves dissolution and reaction kinetics, particularly for sterically hindered ligands.

Ligand Steric Effects

The methoxyphenyl and furyl groups create steric bulk, necessitating:

  • Higher Temperatures : 60–80°C to overcome kinetic barriers.

  • Excess Ligand : 1.2–1.5 equivalents to ensure complete coordination.

Characterization and Analytical Data

Spectroscopic Analysis

  • ³¹P NMR : Single resonance near δ 25–30 ppm, indicating equivalent phosphorus environments.

  • ¹H NMR : Peaks for methoxy (δ 3.8–4.0 ppm) and furyl protons (δ 6.3–7.5 ppm).

X-ray Crystallography

While no data exists for the exact compound, analogous Pd(II) phosphine complexes exhibit:

  • Square-Planar Geometry : Pd–P bond lengths of 2.29–2.30 Å.

  • Cl–Pd–Cl Angle : ~90° .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes several types of chemical reactions, including:

    Oxidation: The furan rings can be oxidized under specific conditions.

    Reduction: The palladium center can participate in reduction reactions.

    Substitution: The methoxy groups and furan rings can undergo substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are common.

    Substitution: Conditions may include the use of strong acids or bases, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings can lead to the formation of furanones, while reduction of the palladium center can yield palladium(0) complexes.

Scientific Research Applications

Cross-Coupling Reactions

This compound is primarily utilized as a catalyst in cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. These reactions are crucial for forming carbon-carbon bonds, which are fundamental in organic synthesis.

Reaction TypeDescriptionApplications
Suzuki-MiyauraCoupling of aryl halides with boronic acidsPharmaceutical synthesis, agrochemicals
Heck ReactionCoupling of alkenes with aryl halidesProduction of fine chemicals

Anticancer Activity

Recent studies have indicated that palladium complexes can exhibit anticancer properties. The structure of this compound allows it to interact with biological targets similarly to platinum-based drugs like cisplatin.

  • Case Study : A study demonstrated that palladium complexes, including those with similar structures to our compound, showed cytotoxic effects on cancer cell lines, suggesting potential use as anticancer agents .

DNA Binding Studies

Research has also focused on the interaction of palladium complexes with DNA, revealing their potential as therapeutic agents. The ability to form stable complexes with DNA could lead to novel treatments for various cancers.

Pharmaceutical Production

The compound's catalytic properties make it invaluable in the synthesis of pharmaceuticals. Its ability to facilitate complex organic transformations allows for the efficient production of active pharmaceutical ingredients (APIs).

Agrochemical Synthesis

In agrochemicals, this compound plays a role in developing herbicides and pesticides through its catalytic functions, enhancing the efficiency and selectivity of chemical reactions involved in their synthesis.

Mechanism of Action

The mechanism by which this compound exerts its effects involves the coordination of the palladium center with the phosphine ligands. This coordination facilitates the activation of substrates in catalytic reactions. The molecular targets and pathways involved include the activation of carbon-halogen bonds and the formation of carbon-carbon bonds.

Comparison with Similar Compounds

Comparison with Similar Palladium-Phosphine Complexes

The following table summarizes key structural and functional differences between the target compound and analogous palladium dichloride complexes:

Compound Name Ligand Structure Key Features Catalytic Applications & Performance Reference
[Target Compound]
[2-[2-[Bis(furan-2-yl)phosphanyl]-6-methoxyphenyl]-3-methoxyphenyl]-bis(furan-2-yl)phosphane; PdCl₂
Bis-phosphine with furyl and methoxyphenyl groups Electron-rich Pd center; potential for enhanced π-backbonding; moderate steric bulk No direct data, but analogous bis-phosphine Pd complexes are used in cross-coupling (e.g., Suzuki) Inferred
Bis(triphenylphosphine)palladium(II) dichloride
(PdCl₂(PPh₃)₂)
Two triphenylphosphine (PPh₃) ligands Electron-rich Pd center; high steric bulk; air-sensitive Widely used in Suzuki, Heck reactions; moderate yields (60–80%)
1,1′-Bis(diphenylphosphino)ferrocene-palladium(II) dichloride
(PdCl₂(dppf))
Ferrocene-backboned bis(diphenylphosphine) Rigid backbone; balanced electron donation; stable in air Suzuki-Miyaura couplings; improves yields in sterically hindered substrates (70–90%)
trans-Pd[P(C₆F₅)(NEt₂)₂]₂Cl₂ Bis(pentafluorophenyl-diethylaminophosphine) Electron-deficient Pd center; strong π-acceptor ligands Effective in C–H activation; limited solubility in nonpolar solvents
Methanesulfonato[2-(di-t-butylphosphino)-2’-(N,N-dimethylamino)-1,1’-biphenyl]palladium(II) dichloromethane adduct Bulky t-Bu phosphine with dimethylamino biphenyl backbone Air-stable; highly active in aryl amination Buchwald-Hartwig amination; high yields (>90%)
Bis(phosphinine)palladium(II) dichloride Phosphinine (aromatic phosphorus heterocycle) ligands Strong π-accepting ligands; electron-deficient Pd center Specialized in hydroformylation and hydrogenation; moderate activity

Electronic and Steric Effects

  • Electron Density at Pd Center :

    • The target compound’s furyl and methoxy groups are electron-donating, likely creating a more electron-rich palladium center compared to PdCl₂(PPh₃)₂ and trans-Pd[P(C₆F₅)(NEt₂)₂]₂Cl₂ . This may enhance oxidative addition rates in cross-coupling reactions.
    • Phosphinine-based Pd complexes (e.g., ) exhibit stronger π-accepting properties, stabilizing low oxidation states but reducing electron density.
  • In contrast, PdCl₂(dppf) and t-Bu-based palladacycles are bulkier, enabling selectivity in sterically demanding couplings.

Catalytic Performance

  • Suzuki-Miyaura Coupling :

    • PdCl₂(PPh₃)₂ achieves moderate yields (60–80%) but requires inert conditions due to air sensitivity .
    • PdCl₂(dppf) improves yields (70–90%) for hindered substrates due to its rigid ferrocene backbone .
    • The target compound’s furyl groups may enhance solubility in ethereal solvents, though catalytic data are lacking.
  • Stability and Handling :

    • Ferrocene-based and t-Bu palladacycles (e.g., ) are air-stable, unlike PdCl₂(PPh₃)₂, which degrades upon exposure to moisture .
    • The methoxy groups in the target compound could improve stability in protic solvents, though this remains speculative.

Biological Activity

The compound under investigation, a palladium(II) complex with the formula [2[2[bis(furan2yl)phosphanyl]6methoxyphenyl]3methoxyphenyl]bis(furan2yl)phosphane;palladium(2+);dichloride[2-[2-[bis(furan-2-yl)phosphanyl]-6-methoxyphenyl]-3-methoxyphenyl]-bis(furan-2-yl)phosphane;palladium(2+);dichloride, has garnered attention due to its potential biological activities, particularly in the realm of cancer therapy and antimicrobial applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a palladium(II) center coordinated with a complex ligand system that includes furan and methoxy groups. The presence of these functional groups is significant as they can influence the electronic properties and reactivity of the complex, potentially enhancing its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of palladium(II) complexes. For instance, a study on palladium(II) complexes demonstrated substantial cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HT29 (colon cancer). These complexes induced apoptosis and necrosis in cancer cells while exhibiting lower toxicity to normal lymphocytes, suggesting a favorable therapeutic index for targeting tumor cells over healthy cells .

Table 1: Cytotoxicity of Palladium(II) Complexes Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
A54912.4Induction of apoptosis
HT2915.3Necrosis and apoptosis
MCF-718.5DNA intercalation

The mechanism by which palladium complexes exert their anticancer effects often involves DNA binding . Studies have shown that these complexes can intercalate into DNA, disrupting replication and transcription processes, which ultimately leads to cell death. The binding affinity of these complexes to DNA has been quantified, revealing strong interactions that correlate with their cytotoxicity .

Antimicrobial Activity

In addition to anticancer properties, palladium(II) complexes have also been evaluated for their antimicrobial activity . Research indicates that these compounds exhibit varying degrees of effectiveness against bacterial and fungal strains. For example, palladium complexes demonstrated significant activity against Staphylococcus aureus and Candida albicans, highlighting their potential as therapeutic agents in treating infections .

Table 2: Antimicrobial Activity of Palladium(II) Complexes

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Case Studies

  • Case Study on Anticancer Activity : A study investigated the effects of a palladium(II) complex on HepG2 liver cancer cells. The results indicated that the complex significantly reduced cell viability through mechanisms involving oxidative stress and mitochondrial dysfunction .
  • Case Study on Antimicrobial Effects : Another research focused on the antibacterial properties of palladium complexes against multidrug-resistant strains. The findings revealed that certain palladium derivatives could inhibit bacterial growth at low concentrations, suggesting their potential as new antimicrobial agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.